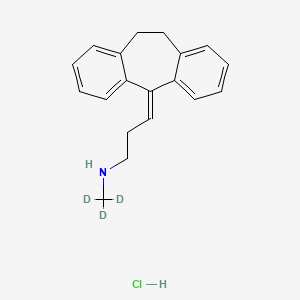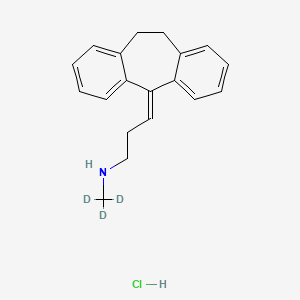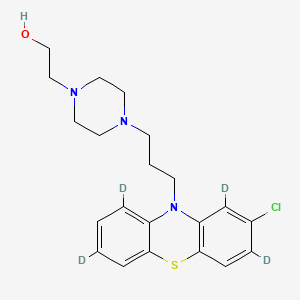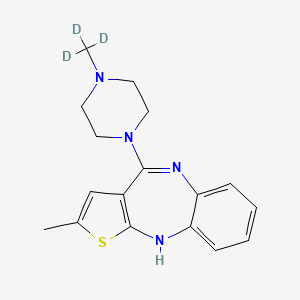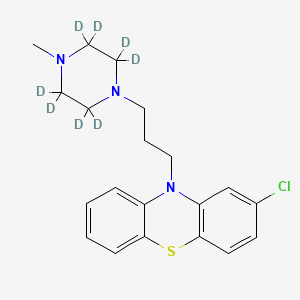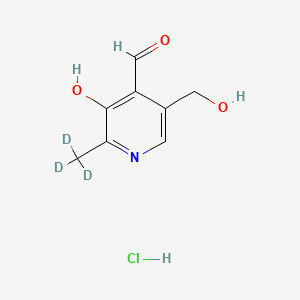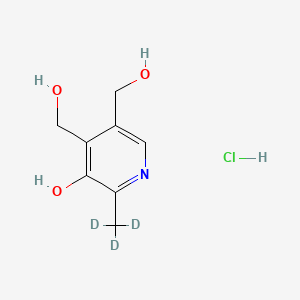
cis-Capsaicin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Capsaicin-d3 is an internal standard used for the quantification of capsaicin . It’s a terpene alkaloid found in Capsicum and has diverse biological activities . It induces inward currents in HEK293 cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by the TRPV1 inhibitor A-425619 .
Molecular Structure Analysis
The molecular formula of cis-Capsaicin-d3 is C18H24D3NO3 . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation . In the cis form, the -CH(CH3)2 and the longer chain on the other side of the double bond will be close together, causing them to repel each other slightly .Physical And Chemical Properties Analysis
Capsaicin-d3 is a solid substance . It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol .Aplicaciones Científicas De Investigación
1. Cancer Treatment and Prevention
Capsaicin exhibits anti-cancer properties, particularly in breast cancer. It inhibits the growth of both ER-positive and ER-negative breast cancer cells, causing cell-cycle arrest and apoptosis through modulation of the EGFR/HER-2 pathway (Thoennissen et al., 2010). Additionally, it shows promise in treating and preventing multiple myeloma by blocking STAT3 activation (Bhutani et al., 2007). Furthermore, capsaicin's chemopreventive effects against human cancers are linked to its multi-biological effects, including anti-mutagenic, antioxidant, and anti-inflammatory activities (Oyagbemi et al., 2010).
2. Mitigating Cancer Treatment Side Effects
Capsaicin ameliorates cisplatin-induced muscle loss and atrophy, both in vitro and in vivo. This suggests therapeutic potential in muscle atrophy linked to chemotherapy (Huang et al., 2022). It also offers protection against cisplatin-induced ototoxicity and nephrotoxicity by altering STAT3/STAT1 ratios and activating cannabinoid receptors in the cochlea, highlighting its potential in reducing hearing loss and kidney damage caused by chemotherapy (Bhatta et al., 2019).
3. Pain Management
Capsaicin is well recognized for its analgesic properties. It is used clinically as a topical agent for managing various neuropathic conditions, due to its ability to selectively excite and inhibit a subpopulation of sensory neurons involved in pain perception (Winter et al., 1995). Its use in capsaicin cough challenge testing as a diagnostic modality for pain and cough reflexes further emphasizes its safety and utility in clinical research (Dicpinigaitis & Alva, 2005).
Safety And Hazards
Propiedades
Número CAS |
1185237-43-7 |
|---|---|
Nombre del producto |
cis-Capsaicin-d3 |
Fórmula molecular |
C18H24NO3D3 |
Peso molecular |
308.44 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
25775-90-0 (unlabelled) |
Sinónimos |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
Etiqueta |
Capsaicin Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



